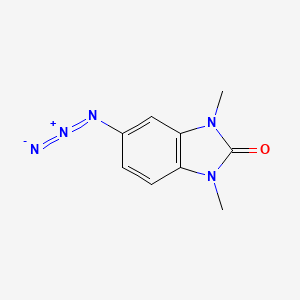
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings. The azido group (-N3) attached to the benzodiazole core makes it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the introduction of the azido group to a pre-formed benzodiazole core. One common method is the diazo transfer reaction, where a diazo compound is reacted with a primary amine to form the azide. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate can be used as a diazo transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors
化学反应分析
Types of Reactions
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used to substitute the azido group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Formation of substituted benzodiazoles.
Reduction: Formation of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles, which can interact with various biological targets. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in medicinal chemistry.
相似化合物的比较
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The reduced form of the compound.
Uniqueness
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the benzodiazole core. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
属性
分子式 |
C9H9N5O |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
5-azido-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C9H9N5O/c1-13-7-4-3-6(11-12-10)5-8(7)14(2)9(13)15/h3-5H,1-2H3 |
InChI 键 |
HRURVLIRJXRSAN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)N=[N+]=[N-])N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















